molecular formula C16H12Cl2N2O3 B2614160 4-[2-(2,4-Dichlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one CAS No. 848069-01-2

4-[2-(2,4-Dichlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one

Cat. No.: B2614160
CAS No.: 848069-01-2
M. Wt: 351.18
InChI Key: IFOZHXIKHFPZAK-UHFFFAOYSA-N
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Description

4-[2-(2,4-Dichlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one is a synthetic chemical research compound designed for laboratory use. Its molecular structure incorporates the 2,4-dichlorophenoxyacetyl group, which is the active moiety of the widely studied herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) . 2,4-D is a synthetic auxin that mimics the plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible broadleaf plants . This compound is furnished with a high purity grade to ensure consistency and reliability in experimental settings. It is intended solely for use by qualified researchers in laboratory studies. Potential research applications for this compound include investigating novel auxin-like activity, exploring structure-activity relationships in herbicide development, and studying its effects in plant physiology or cellular models. Researchers should consult the Safety Data Sheet (SDS) prior to handling. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-[2-(2,4-dichlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O3/c17-10-5-6-14(11(18)7-10)23-9-16(22)20-8-15(21)19-12-3-1-2-4-13(12)20/h1-7H,8-9H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOZHXIKHFPZAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601324332
Record name 4-[2-(2,4-dichlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49730377
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

848069-01-2
Record name 4-[2-(2,4-dichlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2,4-Dichlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one typically involves the following steps:

    Formation of the Dichlorophenoxyacetyl Intermediate: This step involves the reaction of 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(2,4-dichlorophenoxy)acetic acid.

    Acylation Reaction: The intermediate 2-(2,4-dichlorophenoxy)acetic acid is then reacted with an appropriate acylating agent, such as acetyl chloride, to form the acylated product.

    Cyclization: The acylated product undergoes cyclization with o-phenylenediamine under acidic or basic conditions to form the final product, 4-[2-(2,4-Dichlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the quinoxalinone moiety, potentially forming alcohol derivatives.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-[2-(2,4-Dichlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their therapeutic potential. The presence of the dichlorophenoxy group and the quinoxalinone moiety can interact with biological targets, leading to the development of new pharmaceuticals.

Industry

In industry, this compound can be used in the development of agrochemicals, such as herbicides or pesticides, due to its potential biological activity. It may also find applications in materials science for the synthesis of polymers or other advanced materials.

Mechanism of Action

The mechanism of action of 4-[2-(2,4-Dichlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one involves its interaction with specific molecular targets. The dichlorophenoxy group can bind to enzymes or receptors, inhibiting their activity or altering their function. The quinoxalinone moiety may interact with DNA or proteins, leading to changes in cellular processes. These interactions can result in antimicrobial, antifungal, or anticancer effects, depending on the specific biological target.

Comparison with Similar Compounds

Dichlorophenoxyacetyl Derivatives

Compounds sharing the [2-(2,4-dichlorophenoxy)acetyl] group (Table 1) exhibit structural diversity in their core moieties:

  • Hydrazide derivatives (e.g., compounds 4m–4s in ): These feature hydrazide or carbohydrazide linkages. For example, N'-[2-(2,4-Dichlorophenoxy)acetyl]-5-methylisoxazole-4-carbohydrazide (4m) has an isoxazole ring, while N'-[2-(2,4-Dichlorophenoxy)acetyl]isobutyrohydrazide (4p) includes an aliphatic chain. These structures lack the quinoxalinone ring, resulting in distinct conformational flexibility .
  • Anilino-pyrimidine derivatives (): The compound Methyl 2-{N-[2-(2,4-dichlorophenoxy)acetyl]-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]anilino}propanoate integrates a pyrimidinyl-oxy anilino group. Its crystal structure shows dihedral angles (65.71° and 44.42°) between aromatic rings, contrasting with the planar quinoxalinone system .

Quinoxalin-2-one Derivatives

  • Arylalkyl-substituted quinoxalinones (–8): For example, 4-[(4-methylphenyl)methyl]-1,3-dihydroquinoxalin-2-one () and 4-[(2E)-3-(4-methoxyphenyl)-2-phenylprop-2-enoyl]-3,4-dihydroquinoxalin-2(1H)-one () feature bulky aromatic substituents, which may enhance lipophilicity compared to the acetyl-linked dichlorophenoxy group .

Physical and Spectral Properties

Table 1: Comparative Physical Properties

Compound Core Structure Melting Point (°C) Yield (%) Key Spectral Data (1H-NMR) Reference
4m (Hydrazide derivative) Isoxazole-hydrazide 118–120 99 δ 2.33 (s, 3H, CH3), δ 7.35–7.55 (m, 3H, Ar-H)
4n (Cyclopropane derivative) Cyclopropane-carbohydrazide 188–190 98 δ 1.35–1.45 (m, 4H, cyclopropane), δ 7.40 (d, J=8.8 Hz, Ar-H)
Target Compound Quinoxalin-2-one Not reported N/A Expected signals: δ 4.3–4.5 (dihydroquinoxaline CH2), δ 7.2–7.8 (Ar-H) Inferred
  • Melting Points: Hydrazide derivatives () show lower melting points (118–198°C) compared to rigid heterocycles like quinoxalinones, which likely exhibit higher thermal stability due to aromatic stacking .
  • Spectral Signatures: The target compound’s 1H-NMR would distinguish the dihydroquinoxaline protons (δ 4.3–4.5) and dichlorophenoxy aromatic protons (δ 7.2–7.8), differing from hydrazide derivatives’ aliphatic or isoxazole signals .

Biological Activity

The compound 4-[2-(2,4-Dichlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one is a derivative of quinoxaline, a class of compounds known for their diverse biological activities. This particular compound incorporates a 2,4-dichlorophenoxyacetyl moiety, which is associated with herbicidal properties. Understanding its biological activity is crucial for potential applications in pharmacology and agriculture.

Chemical Structure

The structure of 4-[2-(2,4-Dichlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one can be represented as follows:

C16H14Cl2N2O3\text{C}_{16}\text{H}_{14}\text{Cl}_2\text{N}_2\text{O}_3

This structure features a quinoxaline core attached to a 2,4-dichlorophenoxyacetyl group, which contributes to its biological activity.

Physical Properties

PropertyValue
Molecular Weight350.20 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoxaline derivatives. For instance, compounds similar to 4-[2-(2,4-Dichlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one have shown cytotoxic effects against various cancer cell lines. A study evaluated the effects of related compounds on the MKN74 gastric cancer cell line, demonstrating significant toxicity while sparing normal fibroblast cells. This selectivity is crucial for developing targeted cancer therapies.

Key Findings:

  • Cytotoxicity : The compound exhibited IC50 values indicating effective inhibition of cancer cell proliferation.
  • Mechanism of Action : The cytotoxic effects were linked to DNA intercalation and disruption of the cell cycle, particularly affecting the S phase.

Herbicidal Activity

The incorporation of the 2,4-dichlorophenoxyacetyl moiety suggests potential herbicidal activity. 2,4-Dichlorophenoxyacetic acid (2,4-D), a well-known herbicide, acts by mimicking plant hormones and inducing uncontrolled growth in susceptible species. This mechanism may extend to derivatives like 4-[2-(2,4-Dichlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one.

Research Insights:

  • Growth Inhibition : Studies indicate that related compounds can inhibit the growth of broadleaf weeds effectively.
  • Toxicological Profile : Further research is needed to assess the environmental impact and selectivity towards target weed species.

Other Biological Activities

Emerging research suggests that quinoxaline derivatives may possess additional biological activities such as antimicrobial and anti-inflammatory properties. These findings open avenues for exploring the compound's therapeutic potential beyond oncology and herbicide applications.

Study 1: Anticancer Effects on Gastric Cancer Cells

In a recent investigation involving MKN74 gastric cancer cells:

  • Methodology : Cells were treated with varying concentrations of the compound.
  • Results :
    • Significant reduction in cell viability was observed at concentrations above 50 µM.
    • Flow cytometry analysis indicated an increase in late apoptotic cells.

Study 2: Herbicidal Efficacy Against Weeds

A field study tested the efficacy of similar compounds against common broadleaf weeds:

  • Findings :
    • The compound demonstrated effective weed control comparable to traditional herbicides.
    • Selectivity assays suggested minimal impact on surrounding grass species.

Q & A

Q. Key Challenges :

  • Byproduct Formation : Competing reactions during halogenation may produce undesired regioisomers. TLC monitoring (silica gel, ethyl acetate/hexane) is critical .
  • Steric Hindrance : Bulky substituents on the quinoxaline ring may slow acetylation; microwave-assisted synthesis can improve reaction efficiency .

Basic Question: Which analytical techniques are most effective for structural characterization of this compound?

Q. Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the dichlorophenoxy group (δ 7.2–7.8 ppm for aromatic protons) and the acetyl moiety (δ 2.1–2.3 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 393.04 for C₁₆H₁₁Cl₂N₂O₃) .
  • X-ray Crystallography : Resolves spatial arrangement, such as dihedral angles between the quinoxaline and dichlorophenoxy planes (e.g., 45–60°) .

Intermediate Question: How do structural modifications (e.g., substituent changes) impact biological activity?

Answer :
Comparative studies of analogs reveal:

Substituent ModificationBiological ActivityMechanism
4-Fluorophenoxy (vs. 2,4-dichlorophenoxy)Enhanced antimicrobial activity (MIC: 2 µg/mL)Increased lipophilicity improves membrane penetration .
Methoxy groups on phenyl ringsReduced cytotoxicity (IC₅₀: >100 µM vs. 25 µM for parent compound)Electron-donating groups decrease electrophilic reactivity .
N-methylation of quinoxalineLoss of kinase inhibitionDisruption of hydrogen bonding with ATP-binding pockets .

Methodological Insight : Use QSAR models to correlate logP values with activity trends .

Advanced Question: How can researchers resolve contradictions in structure-activity relationship (SAR) data for this compound?

Answer :
Contradictions often arise from:

  • Solubility Variability : Apparent activity differences may stem from DMSO concentration effects in assays. Use standardized DMSO controls (<1% v/v) .
  • Metabolic Instability : Rapid hepatic clearance of certain analogs may skew in vivo results. Perform microsomal stability assays (e.g., rat liver microsomes, NADPH cofactor) .
  • Off-Target Interactions : Use SPR (surface plasmon resonance) or thermal shift assays to validate target binding specificity .

Advanced Question: What computational strategies predict target interactions for this compound?

Q. Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding with targets like COX-2 or EGFR. Key interactions:
    • Hydrogen bonds between the quinoxaline carbonyl and Lys/Arg residues.
    • π-π stacking of dichlorophenoxy with hydrophobic pockets .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes; RMSD <2 Å indicates robust binding .

Intermediate Question: How to assess the compound’s stability under varying pH and temperature conditions?

Q. Answer :

  • pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24h. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient). Degradation peaks at pH <3 suggest acid-labile acetyl bonds .
  • Thermal Stability : TGA/DSC analysis shows decomposition above 200°C, indicating suitability for high-temperature reactions .

Advanced Question: What strategies optimize bioavailability for in vivo studies?

Q. Answer :

  • Prodrug Design : Introduce phosphate esters at the acetyl group to enhance aqueous solubility. Hydrolyzes enzymatically in plasma .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150–200 nm) for sustained release; encapsulation efficiency >80% via emulsion-solvent evaporation .

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